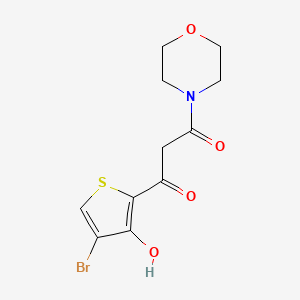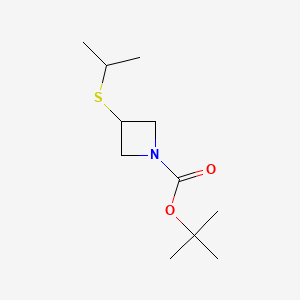
Tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate is a chemical compound with the molecular formula C₁₄H₂₅NO₂S. It belongs to the class of organic compounds known as carboxylates, which are derivatives of carboxylic acids. This compound features a tert-butyl group, an isopropylsulfanyl group, and an azetidine ring, making it a unique and versatile molecule in various chemical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with azetidine-1-carboxylic acid or its derivatives.
Reaction Steps: The azetidine ring is first protected using a tert-butoxycarbonyl (Boc) group to form tert-butyl 3-azetidine-1-carboxylate. This intermediate is then reacted with isopropylthiol under suitable conditions to introduce the isopropylsulfanyl group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be performed to convert the azetidine ring to a more reduced form.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced azetidine derivatives.
Substitution Products: Various substituted azetidines.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can be used as a probe in biological studies to understand the role of sulfanyl groups in biological systems. Medicine: Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-oxoazetidine-1-carboxylate: Similar structure but with an oxo group instead of a sulfanyl group.
Tert-butyl 3-hydroxyazetidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Tert-butyl 3-ethynylazetidine-1-carboxylate: Similar structure but with an ethynyl group instead of a sulfanyl group.
Uniqueness: Tert-butyl 3-isopropylsulfanylazetidine-1-carboxylate is unique due to its combination of the tert-butyl group, isopropylsulfanyl group, and azetidine ring, which provides distinct chemical properties and reactivity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis, drug discovery, and other fields.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Formule moléculaire |
C11H21NO2S |
|---|---|
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
tert-butyl 3-propan-2-ylsulfanylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-8(2)15-9-6-12(7-9)10(13)14-11(3,4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
DCYNQBQDQFLEOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1CN(C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)

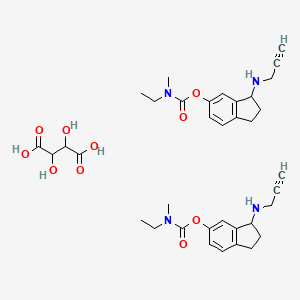
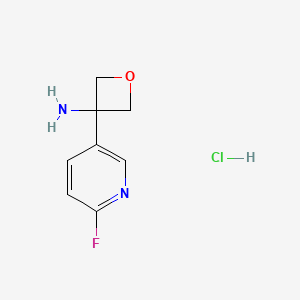
![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

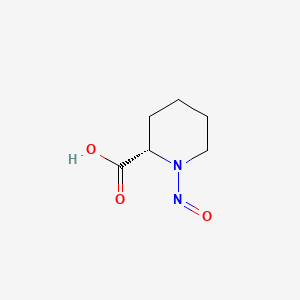
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
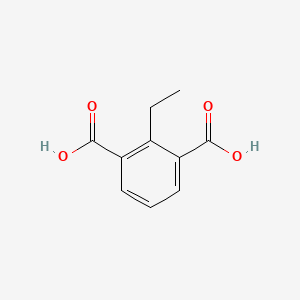
![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)
![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
